molecular formula C10H12ClNO B13032758 5-Chloro-8-methylchroman-4-amine

5-Chloro-8-methylchroman-4-amine

Cat. No.: B13032758
M. Wt: 197.66 g/mol
InChI Key: NUBNBRCQJMDNIV-UHFFFAOYSA-N
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Description

5-Chloro-8-methylchroman-4-amine is a heterocyclic compound that belongs to the chroman family. Chroman derivatives are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The presence of a chlorine atom at the 5th position and a methyl group at the 8th position on the chroman ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methylchroman-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methylchroman-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities.

Scientific Research Applications

5-Chloro-8-methylchroman-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the chlorine and methyl groups but shares the core chroman structure.

    8-Methylchroman-4-amine: Similar but without the chlorine atom.

    5-Chlorochroman-4-amine: Similar but without the methyl group.

Uniqueness

5-Chloro-8-methylchroman-4-amine is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

5-Chloro-8-methylchroman-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research sources.

Chemical Structure and Synthesis

This compound features a chroman backbone with a chloro group at the 5th position and an amine functional group at the 4th position. The molecular formula is C_10H_10ClN, with a molecular weight of approximately 197.66 g/mol. The synthesis typically involves the following steps:

  • Formation of the Chroman Ring : Starting from appropriate precursors, a chroman structure is formed through cyclization.
  • Chlorination : Introduction of the chlorine atom at the 5-position using chlorinating agents.
  • Amine Functionalization : Conversion of suitable intermediates to introduce the amine group at the 4-position.

This synthetic route allows for modifications that can enhance biological activity or selectivity.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For instance, studies have shown that related chroman derivatives induce apoptosis in various cancer cell lines by modulating key regulatory proteins involved in cell cycle and apoptosis:

  • Mechanism : The compound may induce DNA fragmentation and alter the expression levels of critical genes such as P53, Bcl-2, and CDK4, promoting apoptosis and inhibiting cell proliferation in cancer cells .
CompoundCancer Cell LineGI50 (nM)Mechanism
This compoundHCT116 (Colon)29Induces apoptosis
Related Chroman DerivativeA549 (Lung)35Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that it may inhibit the growth of various pathogens:

  • Mechanism : The compound likely disrupts microbial cell membranes or interferes with metabolic pathways essential for microbial survival .

Case Studies

  • Colon Cancer Study :
    A recent study assessed the effects of this compound on colon cancer cell lines (HCT116). The results demonstrated significant down-regulation of anti-apoptotic genes (Bcl-2) and up-regulation of pro-apoptotic genes (P53), indicating its potential as a therapeutic agent in colorectal cancer treatment .
  • Antimicrobial Testing :
    Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound displayed notable inhibition with an IC50 value of 15 µg/mL, suggesting its potential application in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : The compound could interact with cellular receptors, leading to altered signaling pathways that promote apoptosis or inhibit proliferation.
  • DNA Interaction : Potential binding to DNA or interference with DNA repair mechanisms could contribute to its anticancer effects.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

5-chloro-8-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-3,8H,4-5,12H2,1H3

InChI Key

NUBNBRCQJMDNIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(CCO2)N

Origin of Product

United States

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